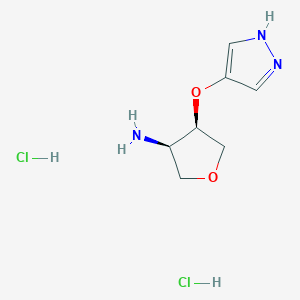
Acide 2-benzènesulfonamidohexanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Benzenesulfonamidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
2-Benzenesulfonamidohexanoic acid, as a sulfonamide derivative, is likely to exhibit a range of pharmacological activities. Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, glucose metabolism, and inflammation .
Mode of Action
Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for dna production in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to fluid balance, glucose metabolism, inflammation, and bacterial dna synthesis .
Pharmacokinetics
The pharmacokinetics of drugs are typically described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination . These processes determine the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation and is able to have an active effect.
Result of Action
Given its likely role as a sulfonamide, it may inhibit bacterial growth and proliferation by interfering with folic acid synthesis, which is essential for bacterial dna production .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sulfonamides, the class of compounds to which it belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
It is known that changes in the acidity of the cellular environment can alter the properties of cell membranes . Acidosis, for example, can induce reprogramming of cellular metabolism to mitigate oxidative stress .
Molecular Mechanism
The Beckmann rearrangement, a reaction of oximes, could potentially be relevant to its mechanism of action . This rearrangement involves the conversion of the oxime to an amide, which could be relevant in the context of sulfonamide derivatives .
Temporal Effects in Laboratory Settings
It is known that the effects of certain substances can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of certain substances can vary with dosage in animal models .
Metabolic Pathways
It is known that metabolic pathways involve a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .
Transport and Distribution
It is known that drugs can cross cell membranes by various mechanisms, including passive diffusion, facilitated passive diffusion, active transport, and pinocytosis .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonamidohexanoic acid typically involves the reaction of benzenesulfonyl chloride with hexanoic acid in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 2-Benzenesulfonamidohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzenesulfonamidohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro and sulfonyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide derivative with similar enzyme inhibitory properties.
Hexanoic acid: Shares the hexanoic acid moiety but lacks the sulfonamide group.
Sulfanilic acid: Contains a sulfonamide group but differs in the aromatic substitution pattern
Uniqueness
2-Benzenesulfonamidohexanoic acid is unique due to its combination of a sulfonamide group with a hexanoic acid moiety, providing a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research .
Propriétés
IUPAC Name |
2-(benzenesulfonamido)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-2-3-9-11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZXGQFGDIFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}oxy)-2H-pyran-2-one](/img/structure/B2594524.png)


![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)


![ethyl 2-[2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)


![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)


